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carbonitrile

CAS No.: 783335-58-0

Cat. No.: B3029781

Get Quote

Executive Summary: The "Privileged Pucker" and
Its Liabilities
The indane (2,3-dihydro-1H-indene) moiety is a "privileged scaffold" in medicinal chemistry,

valued for its ability to constrain pharmacophores into a specific bioactive conformation. Unlike

the planar naphthalene or the flexible ethyl-phenyl chains, indane adopts a characteristic C2-

envelope "pucker." This conformation is critical for fitting into hydrophobic pockets of GPCRs

(e.g., Melatonin, Dopamine) and kinases.

However, the indane scaffold carries a significant metabolic liability: the benzylic carbons (C1

and C3) are electron-rich and sterically accessible, making them prime targets for Cytochrome

P450 (CYP450)-mediated hydroxylation.

This guide objectively compares the indane moiety with its three primary bioisosteric

alternatives—Dihydrobenzofuran, Indole, and Tetralin—focusing on potency retention,

metabolic stability, and physicochemical tuning.
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Comparative Analysis of Indane Bioisosteres
Strategy A: The "Oxygen Walk" (Indane vs.
Dihydrobenzofuran)
Replacing a methylene (

) group with an oxygen atom (

) is a high-impact strategy to block metabolic hot spots while retaining the scaffold's 3D shape.

The Logic: The benzylic carbon of indane is prone to radical abstraction by the CYP450 Iron-

Oxo species. Replacing this carbon with oxygen (dihydrobenzofuran) removes the

abstractable proton and lowers the HOMO energy of the ring, reducing oxidative

susceptibility.

Case Study: Ramelteon (Rozerem)

Challenge: Early melatonin receptor agonists based on the indane core suffered from

rapid hepatic clearance.

Solution: The development of Ramelteon utilized a tricyclic 1,6,7,8-tetrahydro-2H-

indeno[5,4-b]furan core. This is effectively an indane system fused with a furan, but the

principle remains: oxygen insertion modulates metabolism.

Performance: Ramelteon exhibits picomolar affinity (

= 14 pM) for the MT1 receptor, superior to melatonin itself, with a tuned half-life suitable
for sleep maintenance.

Strategy B: Electronic Tuning (Indane vs. Indole)
Indole is often considered the "nitrogen isostere" of indane. While topologically similar, their

electronic profiles are distinct.

The Logic: Indane is purely lipophilic (

~3.2). Indole (
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~2.1) introduces a Hydrogen Bond Donor (HBD) at the N1 position.

Trade-off: Replacing indane with indole often improves solubility and lowers

, but can introduce new metabolic liabilities (e.g., oxidation at C2/C3 or N-dealkylation).

Application: In Kinase inhibitors (e.g., BRAF), indoles are often preferred over indanes to

engage the "hinge region" via H-bonds, a specific interaction indane cannot provide.

Strategy C: Steric Expansion (Indane vs. Tetralin)
Expanding the 5-membered fused ring to a 6-membered ring (Tetralin) is a probe for steric bulk

and ring constraints.

The Logic: Tetralin adopts a half-chair conformation, distinct from the indane envelope.

Experimental Data (MDA Analogs): In a study of neurotransmitter transporter inhibitors, the

indane derivative (5-APDI) showed high potency. However, the tetralin analog (6-APT)

exhibited a 3-4 fold reduction in potency at catecholamine uptake sites.

Conclusion: The indane "pucker" is often tighter and better suited for compact hydrophobic

pockets than the looser tetralin half-chair.

Quantitative Performance Matrix
The following table summarizes the physicochemical and biological shifts observed when

replacing Indane with its bioisosteres.
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Visualizing the Decision Logic
The following diagram illustrates the decision-making pathway for replacing an indane moiety

based on specific failure modes (Metabolism vs. Solubility vs. Potency).
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Caption: Decision tree for bioisosteric replacement of the indane moiety based on ADME/Tox

liabilities.

Experimental Protocol: Microsomal Stability Assay
To validate the metabolic advantage of a bioisostere (e.g., Dihydrobenzofuran) over Indane.

Objective: Determine the intrinsic clearance (

) and half-life (

) of indane analogs using Human Liver Microsomes (HLM).

Reagents & Equipment
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase,

).
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Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Analysis: LC-MS/MS (Triple Quadrupole).

Workflow
Preparation:

Prepare a 10 mM stock of the test compound (Indane analog) in DMSO.

Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO

< 0.1% to avoid enzyme inhibition.

Pre-Incubation:

Mix 40 µL of microsomes (0.5 mg/mL final conc) with 40 µL of test compound.

Incubate at 37°C for 5 minutes to equilibrate.

Initiation:

Add 20 µL of NADPH regenerating system to start the reaction.

Sampling (Time-Course):

At

minutes, remove 50 µL aliquots.

Immediately quench into 150 µL ice-cold Stop Solution.

Processing:

Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

Inject supernatant into LC-MS/MS.

Data Analysis (Self-Validation)
Calculation: Plot
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vs. time. The slope

is the elimination rate constant.

Expert Insight: If the Indane analog shows

min and the Dihydrobenzofuran analog shows

min, the "Oxygen Walk" strategy is validated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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